molecular formula C13H26OSi B14318315 3-(Trimethylsilyl)dec-1-YN-3-OL CAS No. 113237-34-6

3-(Trimethylsilyl)dec-1-YN-3-OL

Cat. No.: B14318315
CAS No.: 113237-34-6
M. Wt: 226.43 g/mol
InChI Key: LDZJUDWLSIXJSP-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)dec-1-YN-3-OL is an organic compound characterized by the presence of a trimethylsilyl group attached to a dec-1-yn-3-ol backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)dec-1-YN-3-OL typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with appropriate reagents. One common method includes the use of sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate . The reaction conditions often involve inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)dec-1-YN-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-(Trimethylsilyl)dec-1-YN-3-OL has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)dec-1-YN-3-OL involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the alkyne functionality. The trimethylsilyl group can act as a protecting group, making the compound more stable and allowing for selective reactions at other sites on the molecule . The alkyne group can undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethylsilyl)prop-2-yn-1-ol: Similar in structure but with a shorter carbon chain.

    3-(Trimethylsilyl)but-2-yn-1-ol: Another related compound with a different carbon chain length.

Uniqueness

3-(Trimethylsilyl)dec-1-YN-3-OL is unique due to its specific carbon chain length and the presence of both the trimethylsilyl group and the alkyne functionality. This combination of features makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.

Properties

CAS No.

113237-34-6

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

3-trimethylsilyldec-1-yn-3-ol

InChI

InChI=1S/C13H26OSi/c1-6-8-9-10-11-12-13(14,7-2)15(3,4)5/h2,14H,6,8-12H2,1,3-5H3

InChI Key

LDZJUDWLSIXJSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C#C)(O)[Si](C)(C)C

Origin of Product

United States

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